6-Allyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid 6-Allyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 702669-68-9
VCID: VC6336071
InChI: InChI=1S/C12H13N3O2/c1-4-5-9-7(2)14-11-10(12(16)17)6-13-15(11)8(9)3/h4,6H,1,5H2,2-3H3,(H,16,17)
SMILES: CC1=C(C(=NC2=C(C=NN12)C(=O)O)C)CC=C
Molecular Formula: C12H13N3O2
Molecular Weight: 231.255

6-Allyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

CAS No.: 702669-68-9

Cat. No.: VC6336071

Molecular Formula: C12H13N3O2

Molecular Weight: 231.255

* For research use only. Not for human or veterinary use.

6-Allyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid - 702669-68-9

Specification

CAS No. 702669-68-9
Molecular Formula C12H13N3O2
Molecular Weight 231.255
IUPAC Name 5,7-dimethyl-6-prop-2-enylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Standard InChI InChI=1S/C12H13N3O2/c1-4-5-9-7(2)14-11-10(12(16)17)6-13-15(11)8(9)3/h4,6H,1,5H2,2-3H3,(H,16,17)
Standard InChI Key XUPKASLYLOXEFB-UHFFFAOYSA-N
SMILES CC1=C(C(=NC2=C(C=NN12)C(=O)O)C)CC=C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s core consists of a pyrazolo[1,5-a]pyrimidine scaffold substituted with allyl (prop-2-enyl), methyl, and carboxylic acid groups at positions 6, 5/7, and 3, respectively . Key structural attributes include:

PropertyValue
IUPAC Name5,7-dimethyl-6-prop-2-enylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Molecular FormulaC₁₂H₁₃N₃O₂
Molecular Weight231.25 g/mol
Canonical SMILESCC1=C(C(=NC2=C(C=NN12)C(=O)O)C)CC=C
InChI KeyXUPKASLYLOXEFB-UHFFFAOYSA-N

The allyl group at position 6 introduces steric bulk and potential reactivity for further functionalization, while the carboxylic acid moiety enables salt formation or conjugation .

Spectroscopic and Computational Data

  • 3D Conformation: PubChem’s interactive model reveals a planar pyrazolopyrimidine ring with the allyl group adopting a gauche conformation relative to the core .

  • Tautomerism: The pyrimidine nitrogen atoms may participate in tautomeric shifts, influencing electronic properties and binding interactions.

Synthesis and Purification

Purification and Stability

  • Chromatography: Reverse-phase HPLC or silica gel chromatography are standard for isolating pyrazolopyrimidines.

  • Storage: Recommended at -20°C in anhydrous DMSO to prevent hydrolysis of the carboxylic acid group .

Physicochemical Properties

Solubility and Partitioning

SolventSolubility (mg/mL)Conditions
DMSO≥1025°C, pre-sonicated
Water<0.1pH 7.4, 25°C
Ethanol2.525°C

The low aqueous solubility necessitates formulation with co-solvents (e.g., PEG 300) for in vivo studies .

Acid-Base Behavior

The carboxylic acid (pKa ≈ 4.2) deprotonates under physiological conditions, enhancing solubility but limiting blood-brain barrier permeability .

Biological Activity and Applications

Biochemical Assays

  • Enzyme Inhibition: Preliminary molecular docking suggests affinity for ATP-binding pockets of CDK2 and EGFR .

  • Cellular Uptake: LogP = 1.8 predicts moderate membrane permeability.

Research Gaps and Future Directions

  • Synthetic Optimization: Develop scalable routes with >90% yield.

  • Target Identification: Screen against kinase libraries using high-throughput assays.

  • Formulation Studies: Explore nanoemulsions to enhance bioavailability.

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